N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide
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Overview
Description
The compound N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide is a complex organic molecule known for its diverse applications in scientific research. Its structure comprises a 3,4-dihydroisoquinoline moiety linked via a butynyl chain to a 3-fluorobenzamide group. This distinct structure imparts unique chemical properties and reactivity, making it an object of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline core: This can be achieved through Pictet-Spengler cyclization.
Butynyl chain incorporation: The 3,4-dihydroisoquinoline is alkylated with a but-2-yne derivative using standard alkylation conditions.
Attachment of the 3-fluorobenzamide group: This is typically performed via amide bond formation using a coupling reagent like EDC or DCC under mild conditions.
Industrial Production Methods
Industrial production may streamline these steps by using automated synthesizers and optimizing reaction conditions for higher yields and purity. The scalability of the synthesis relies on fine-tuning each step to minimize by-products and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reductive amination is feasible due to the presence of the amide bond.
Substitution: Electrophilic aromatic substitution can occur on the fluorobenzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitration agents (e.g., nitric acid).
Major Products
Oxidation: The formation of corresponding oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the development of novel polymers.
Biology
Enzyme Inhibition: Functions as an inhibitor for certain enzymes.
Receptor Binding Studies: Evaluated for its binding affinity to various receptors.
Medicine
Drug Development: Potential candidate for pharmaceutical applications, particularly in the central nervous system disorders.
Industry
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Analytical Chemistry: Used as a standard or reference compound in analytical techniques.
Mechanism of Action
The compound exerts its effects primarily through binding interactions with molecular targets such as enzymes or receptors. The fluorobenzamide group facilitates interactions with hydrophobic pockets in proteins, while the isoquinoline and butynyl moieties enhance binding specificity and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-fluorobenzamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-yn-1-yl)-3-fluorobenzamide
3-fluoro-N-(4-(isoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
Uniqueness
The unique combination of a but-2-yn-1-yl linker and the specific substitution pattern on the benzamide ring distinguishes N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-fluorobenzamide from its analogs. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.
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Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJCQFMCEWMZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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